![molecular formula C18H15ClN2O2 B2358609 4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898410-74-7](/img/structure/B2358609.png)
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
The compound “4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a derivative of quinazoline . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
Quinazoline derivatives, including “4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide”, have a bicyclic structure with three carbon atoms, two nitrogen atoms, and two double bonds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications
Polymorphic Modifications
- Diuretic Properties and Crystal Structure: A derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has strong diuretic properties and is a potential remedy for hypertension. The compound exhibits two polymorphic forms with distinct crystal packing, influencing its physical properties and potential pharmaceutical applications (Shishkina et al., 2018).
Synthesis and Antibacterial Activity
- Novel Pyrrolo[3,4-b]quinolin-2(3H)-yl)Benzamides Synthesis: A new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides with potential antibacterial properties were synthesized. These derivatives showed notable in vitro antibacterial activity, with one compound particularly effective against E. coli and S. aureus (Largani et al., 2017).
Chemical Synthesis Techniques
- Synthesis of Pyrano[3,2-c] Quinoline Derivatives: A study detailed the preparation of 4H-pyrano[3,2-c]quinoline derivatives, showcasing the versatility of the quinoline structure in synthetic chemistry and its potential utility in developing new compounds (Elagamey et al., 2012).
Anti-leukemic Activity
- Leukemia Treatment Potential: A specific compound, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, showed cytotoxic potential against leukemia cell lines. Its structure was determined through various analytical techniques, underlining the importance of structural analysis in medicinal chemistry (Guillon et al., 2018).
Mechanism of Action
While the specific mechanism of action for “4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is not available, quinazoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
properties
IUPAC Name |
4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-5-3-11(4-6-14)18(23)20-15-8-12-2-1-7-21-16(22)10-13(9-15)17(12)21/h3-6,8-9H,1-2,7,10H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASOHKPHYRXSDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Cl)CC(=O)N3C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324014 |
Source
|
Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51090095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
CAS RN |
898410-74-7 |
Source
|
Record name | 4-chloro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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